(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile
Description
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2-[4-(4-formylphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C15H11NO/c16-10-9-12-1-5-14(6-2-12)15-7-3-13(11-17)4-8-15/h1-8,11H,9H2 |
InChI Key |
NAOLCWSLKXXAPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the introduction of the acetonitrile group onto a biphenyl aldehyde precursor or vice versa. The biphenyl scaffold is functionalized selectively to install the formyl and acetonitrile groups at the para positions of the two phenyl rings.
Method 1: Nucleophilic Substitution via Aldehyde Precursors
One common approach starts from 4'-formylbiphenyl-4-carbaldehyde derivatives, where the acetonitrile group is introduced through nucleophilic substitution or condensation reactions involving cyanide sources or nitrile-containing reagents.
- Starting Material: 4'-Formylbiphenyl-4-carbaldehyde
- Reagents: Aminoazanium reagents such as H2N-DABCO (1,4-diazabicyclo[2.2.2]octane ammonium salts), potassium tert-butoxide (KOtBu), and tetrahydrofuran (THF) as solvent
- Procedure: The aldehyde is reacted with H2N-DABCO and KOtBu in THF under mild conditions. After completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate and purified by column chromatography.
This method yields the nitrile derivative with high purity and yields typically around 85-96%. The reaction is efficient and mild, avoiding harsh conditions that could degrade sensitive functional groups.
Method 2: Palladium-Catalyzed Cross-Coupling Reactions
Another approach involves Suzuki-Miyaura cross-coupling reactions where a brominated biphenyl aldehyde intermediate is coupled with cyanide-containing boronic acids or equivalents.
- Starting Material: (E)-3-(4-bromophenyl)acrylaldehyde or brominated biphenyl derivatives
- Catalyst: Pd(0) complexes, often with phosphine ligands such as 1,3-bis(diphenylphosphino)propane (dppp)
- Solvent: Acetonitrile is preferred due to lower toxicity compared to DMF
- Conditions: Microwave-assisted or conventional heating under inert atmosphere
- Outcome: The reaction proceeds with moderate to high yields (61–92%) and allows for diversification of the biphenyl scaffold.
This method is advantageous for large-scale synthesis and structural diversification, enabling the preparation of various substituted biphenyl acetonitriles including the target compound.
Method 3: Direct Cyanomethylation of Biphenyl Aldehydes
Direct cyanomethylation involves the reaction of biphenyl aldehydes with cyanomethyl anions or equivalents generated in situ.
- Reagents: Cyanomethyl anion sources such as malononitrile or acetonitrile derivatives activated by strong bases
- Conditions: Controlled temperature, often under inert atmosphere to prevent side reactions
- Purification: Column chromatography or recrystallization to isolate the pure product
This method is less commonly reported but offers a straightforward route to install the acetonitrile group adjacent to the aldehyde functionality.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The nucleophilic substitution method using aminoazanium reagents is well-documented for its efficiency and selectivity in converting aldehydes to nitriles on biphenyl systems.
- Pd-catalyzed Suzuki coupling offers a robust platform for structural diversification, allowing the synthesis of various biphenyl nitrile derivatives including (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile with good yields and purity.
- The choice of solvent and base is critical; acetonitrile is favored for its lower toxicity and good solubility properties, while KOtBu is effective as a strong base in these transformations.
- Purification typically involves column chromatography using petroleum ether and ethyl acetate mixtures, with ratios adjusted depending on the polarity of the product.
- Spectroscopic data (1H NMR, 13C NMR) confirm the structure and purity of the synthesized compound, with characteristic signals for the formyl proton (~10 ppm) and nitrile carbon (~110-120 ppm).
Chemical Reactions Analysis
Nucleophilic Additions
The formyl group undergoes nucleophilic attack, while the nitrile group participates in nucleophilic additions under basic conditions.
Key Reactions:
-
Imine Formation : Reacts with primary amines (e.g., benzylamine) to form Schiff bases.
Conditions : Ethanol, room temperature, 12 h.
Product : -Substituted imine derivatives (). -
Cyanide Hydration :
Reaction :
Conditions : Acidic or basic hydrolysis yields carboxamides or carboxylic acids ( ).
Oxidation Reactions:
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitrile group | KMnO₄, H₂SO₄, heat | Carboxylic acid | 85% | |
| Formyl group | AgSbF₆, D₂O | Deutero-formyl (-CDO) | 90–96% D-incorporation |
Reduction Reactions:
-
Nitrile to Amine :
(). -
Formyl to Hydroxymethyl :
().
Cyclization Reactions
The compound serves as a precursor for heterocycle synthesis:
-
Quinoline Formation : Reacts with hydroxylamine under acidic conditions to form quinoline derivatives via intramolecular cyclization ().
-
Spirocyclic Compounds : Coupling with diazaspiro derivatives (e.g., 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one) in DMF with LiHMDS yields spiro-fused heterocycles ( ).
Cross-Coupling Reactions
The biphenyl core enables Suzuki-Miyaura couplings for further functionalization:
| Partner | Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 80°C, 24 h | Tetra-substituted biphenyls | 78% | |
| 4-Bromomethylphenylboronic acid | LiHMDS, DMF | RT, 24 h | Alkylated biphenyls | 87% |
Nitrile Transformations:
Catalytic Deuterium Exchange
The formyl group undergoes selective deuteration using D₂O and Rh catalysis:
Photochemical Reactivity
Under UV light (λ = 254 nm), the nitrile group undergoes [2+2] cycloaddition with alkenes to form cyclobutane derivatives ( ).
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile have shown promising anticancer properties. For instance, modifications to the compound have been explored to enhance its efficacy against various cancer cell lines. A study demonstrated that certain derivatives exhibited significant cytotoxic effects, potentially through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Inhibition of Protein-Protein Interactions
The compound has been investigated for its ability to disrupt protein-protein interactions, particularly in the context of translation initiation factors such as eIF4E and eIF4G. This disruption is crucial in cancer biology as it can lead to reduced expression of oncogenic proteins. The structure-activity relationship studies revealed that specific substitutions on the biphenyl moiety could enhance binding affinities, making it a valuable lead compound for developing novel inhibitors .
Organic Photovoltaics
(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile has potential applications in organic photovoltaics due to its ability to form stable thin films with good charge transport properties. Its incorporation into polymer matrices has been shown to improve the efficiency of solar cells by enhancing light absorption and charge mobility. Studies have reported that devices fabricated with this compound exhibited higher power conversion efficiencies compared to those without it .
Sensors
The compound's nitrogen-rich structure makes it suitable for developing sensors capable of detecting volatile organic compounds and explosives. Its high stability and reactivity allow for the formation of covalent organic frameworks that can selectively bind target analytes, providing a platform for sensitive detection methods .
Building Block for Complex Molecules
(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its aldehyde functional group allows for various reactions such as nucleophilic additions and condensation reactions, which can lead to the formation of diverse chemical entities useful in pharmaceuticals and agrochemicals .
Table 1: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |
| Inhibition of Protein-Protein Interactions | Enhanced binding affinities with structural modifications | |
| Materials Science | Organic Photovoltaics | Improved power conversion efficiencies |
| Sensors for VOCs | High sensitivity and stability | |
| Organic Synthesis | Building Block for Complex Molecules | Versatile intermediate for diverse chemical synthesis |
Mechanism of Action
The mechanism of action of (4’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile depends on its specific application. In chemical reactions, the formyl and acetonitrile groups can act as reactive sites for various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to potential biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile, highlighting substituent differences and their implications:
Physical and Chemical Properties
- Purity and Storage: The diphenylamino derivative (CAS 1000504-19-7) is reported at 98% purity, stored under standard laboratory conditions . The parent compound is commercially available at 95–97% purity, with long-term storage recommendations emphasizing dryness and low temperatures .
- Thermal Data : Experimental melting/boiling points for the formyl derivative are absent in the evidence, but halogenated analogs (e.g., dichloro-fluoro compound) likely exhibit higher thermal stability due to increased molecular mass and halogen interactions .
Biological Activity
(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
The chemical structure of (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile features a biphenyl moiety with a formyl group and an acetonitrile substituent. This configuration is significant for its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing nitrile groups exhibit notable antimicrobial properties. A review of nitrile-containing natural products highlighted their effectiveness against various bacterial strains, suggesting that (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile may possess similar properties due to its structural characteristics .
Antitumor Activity
The compound's potential as an antitumor agent has also been investigated. In vitro studies demonstrated that derivatives of biphenyl compounds can inhibit cancer cell proliferation. For instance, compounds similar to (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile showed significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression .
Antioxidant Properties
Research into related compounds has revealed antioxidant activities that may be attributed to their ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile. Studies suggest that modifications to the biphenyl structure can enhance its efficacy. For example, the introduction of electron-withdrawing groups can improve the compound's reactivity towards biological targets.
| Modification Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased reactivity and potency |
| Alkyl substitutions | Varied effects on solubility and bioavailability |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various nitrile derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.312 mg/mL, suggesting strong antimicrobial potential .
Study 2: Antitumor Activity
In a separate investigation into antitumor properties, several biphenyl derivatives were synthesized and tested against multiple cancer cell lines. One derivative demonstrated a GI50 value of 15.9 μM against prostate cancer cells, indicating significant cytotoxicity . This highlights the potential for (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile in cancer therapy.
Q & A
Q. What synthetic strategies are recommended for preparing (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile?
The compound can be synthesized via a multi-step approach:
- Step 1 : Construct the biphenyl core using Suzuki-Miyaura cross-coupling (palladium-catalyzed reaction between aryl halides and boronic acids) .
- Step 2 : Introduce the formyl group (-CHO) at the 4'-position via Vilsmeier-Haack formylation (using POCl₃ and DMF) or oxidation of a methyl group.
- Step 3 : Attach the acetonitrile (-CH₂CN) moiety at the 4-position through nucleophilic substitution (e.g., reacting with KCN or using cyanoethylation agents).
- Validation : Confirm purity via HPLC (acetonitrile-based mobile phases) and structural integrity via FT-IR (C≡N stretch at ~2250 cm⁻¹) .
Q. How is the compound characterized to ensure structural accuracy?
Key analytical methods include:
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm the molecular ion peak (e.g., exact mass calculation for C₁₅H₁₁NO) .
- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond lengths/angles and verify stereochemistry .
- NMR Spectroscopy : ¹H/¹³C NMR to identify biphenyl protons (δ 7.2–8.0 ppm), formyl protons (δ ~9.8 ppm), and acetonitrile carbons (δ ~120 ppm).
Advanced Research Questions
Q. How can computational docking studies predict the reactivity of the formyl group in this compound?
- Method : Use AutoDock Vina to simulate interactions between the formyl group and biological targets (e.g., enzymes). Adjust parameters for electron density and solvation effects .
- Validation : Compare docking scores (binding affinity in kcal/mol) with experimental data (e.g., IC₅₀ values from enzyme inhibition assays).
- Example : Docking simulations may reveal preferential binding of the formyl group to lysine residues via Schiff base formation, guiding drug design .
Q. How can contradictions between crystallographic data and computational models be resolved?
- Approach : Refine X-ray data with SHELXL to minimize R-factors (< 0.05) .
- Cross-Validation : Perform molecular dynamics (MD) simulations to assess conformational flexibility and compare with crystallographic thermal displacement parameters.
- Case Study : If computational models predict a planar biphenyl system but crystallography shows torsional strain, adjust force field parameters in MD to account for π-π stacking effects .
Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?
- Application : The formyl group enables Schiff base condensation with amines to form imine-linked COFs.
- Method : React (4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile with 1,4-diaminobenzene under solvothermal conditions (120°C, 72 hrs) to yield porous frameworks .
- Characterization : Confirm COF crystallinity via PXRD and surface area via BET analysis.
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Hypothesis Testing :
- Hypothesis 1 : Variations in solvent polarity (e.g., acetonitrile vs. DMSO) affect solubility.
- Hypothesis 2 : Impurities (e.g., unreacted boronic acids) alter dissolution behavior.
- Method :
- Conduct solubility tests in standardized solvents (e.g., acetonitrile, methanol) using purified batches .
- Use HPLC to quantify impurities and correlate with solubility trends .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
